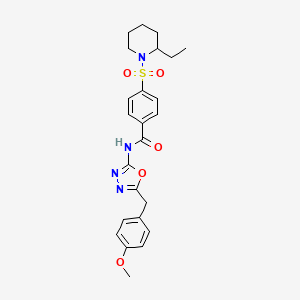

4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)benzamide

Description

This compound features a benzamide core substituted with a sulfonyl group linked to a 2-ethylpiperidine moiety and an N-bound 1,3,4-oxadiazole ring bearing a 4-methoxybenzyl group. The sulfonamide and oxadiazole motifs are pharmacologically significant, often associated with antimicrobial, antiviral, and enzyme-inhibitory activities .

Properties

IUPAC Name |

4-(2-ethylpiperidin-1-yl)sulfonyl-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N4O5S/c1-3-19-6-4-5-15-28(19)34(30,31)21-13-9-18(10-14-21)23(29)25-24-27-26-22(33-24)16-17-7-11-20(32-2)12-8-17/h7-14,19H,3-6,15-16H2,1-2H3,(H,25,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHDOOORSGYFFEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)CC4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)benzamide is a complex organic molecule that features a unique combination of functional groups, including a piperidine ring, a sulfonyl group, and an oxadiazole moiety. This structure suggests potential biological activities that warrant investigation. The following sections will explore its synthesis, biological activities, and relevant research findings.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Piperidine Ring : The synthesis begins with the preparation of 2-ethylpiperidine through cyclization reactions.

- Sulfonylation : The piperidine is then sulfonylated using a sulfonyl chloride reagent.

- Oxadiazole Formation : The sulfonylated piperidine is coupled with a benzyl derivative containing the oxadiazole moiety.

- Final Coupling : This intermediate is then reacted with appropriate amine precursors to yield the target benzamide structure.

Biological Activity

The biological activity of this compound has been evaluated across several studies:

Antiviral Activity

Research indicates that derivatives of oxadiazole compounds exhibit antiviral properties against various viruses, including hepatitis B virus (HBV) and other RNA viruses. For instance, studies have shown that similar oxadiazole derivatives can inhibit HBV replication by increasing intracellular levels of APOBEC3G, an enzyme that plays a crucial role in viral defense mechanisms .

Antibacterial and Enzyme Inhibition

Compounds containing piperidine and oxadiazole moieties have demonstrated significant antibacterial activity and enzyme inhibition. A study reported that synthesized compounds with similar structures exhibited IC50 values ranging from 0.63 µM to 6.28 µM against various bacterial strains . Additionally, enzyme inhibitory activities against acetylcholinesterase (AChE) and urease were noted, indicating potential therapeutic applications in treating infections and metabolic disorders.

Anticancer Potential

There is growing evidence that compounds featuring oxadiazole and piperidine structures possess anticancer properties. These compounds may induce apoptosis in cancer cells or inhibit tumor growth through various mechanisms, including modulation of signaling pathways involved in cell survival and proliferation .

Case Studies

- Antiviral Study : A study on N-substituted benzamide derivatives highlighted their effectiveness against HBV. The compound was tested in vitro and showed promising results in inhibiting viral replication while maintaining low toxicity levels .

- Enzyme Inhibition Research : Another study focused on the synthesis of piperidine derivatives with sulfonamide functionality reported their potential as urease inhibitors with considerable antibacterial activity . The findings suggest that these compounds could serve as effective alternatives to existing antibiotics.

The mechanism through which this compound exerts its biological effects likely involves interaction with specific molecular targets:

- Receptor Binding : The compound may bind to viral receptors or enzymes, thereby inhibiting their activity.

- Modulation of Cellular Pathways : By influencing pathways related to apoptosis or cell cycle regulation, the compound can potentially reduce cancer cell viability.

Comparative Analysis

To better understand the efficacy of this compound relative to similar molecules, a comparative analysis is presented below:

| Compound Name | Structure Features | Biological Activity | IC50 Value (µM) |

|---|---|---|---|

| 4-Methoxybenzamide Derivative | Benzamide with methoxy group | Antiviral against HBV | Not specified |

| Piperidine-Sulfonamide | Piperidine ring + sulfonamide | Antibacterial & AChE inhibitor | 0.63 - 6.28 |

| Oxadiazole Derivative | Oxadiazole core + various substitutions | Anticancer & antiviral | Varies by substitution |

Scientific Research Applications

Anticancer Activity

Recent studies suggest that compounds containing oxadiazole derivatives exhibit significant anticancer properties. The oxadiazole moiety is known for its ability to interact with biological targets involved in cancer progression. For instance, derivatives similar to the target compound have shown cytotoxic effects against various cancer cell lines, including colon and breast cancer cells .

Antibacterial Properties

The sulfonamide group present in the compound is associated with antibacterial activity. Research indicates that sulfonamides can inhibit bacterial growth by interfering with folic acid synthesis, a vital process for bacterial proliferation. Compounds bearing similar structures have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored, particularly regarding acetylcholinesterase (AChE) inhibition. AChE inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's by increasing acetylcholine levels in the brain. Studies have shown that piperidine derivatives can exhibit significant AChE inhibitory activity .

Synthesis and Characterization

The synthesis of 4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multi-step reactions starting from commercially available precursors. The synthetic route generally includes:

- Formation of the oxadiazole ring through cyclization reactions.

- Introduction of the sulfonyl group via sulfonation techniques.

- Coupling reactions to attach the piperidine and benzamide functionalities.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy are employed to confirm the structure and purity of the synthesized compound.

Case Study 1: Anticancer Evaluation

In a study evaluating the anticancer properties of similar oxadiazole derivatives, researchers reported a significant reduction in cell viability in treated cancer cell lines compared to control groups. The mechanism was attributed to apoptosis induction and cell cycle arrest .

Case Study 2: Antibacterial Effects

Another investigation focused on the antibacterial efficacy of related sulfonamide compounds against various bacterial strains. Results indicated that compounds with structural similarities to the target compound exhibited potent antibacterial activity, particularly against resistant strains .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Key Differences

The compound is compared to five analogues with variations in the oxadiazole and piperidine substituents (Table 1).

Table 1: Comparative Structural and Inferred Properties

*Molecular weights calculated using PubChem formula-based tools.

Q & A

Q. What are the key synthetic pathways for preparing 4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)benzamide?

- Methodological Answer : The synthesis involves sequential coupling of sulfonylpiperidine and oxadiazole-benzamide precursors. Key steps include:

- Sulfonylation : Reacting 2-ethylpiperidine with a sulfonyl chloride derivative under basic conditions (e.g., Na₂CO₃) in dichloromethane at 0–5°C to form the sulfonyl intermediate .

- Oxadiazole Formation : Cyclization of a hydrazide precursor with carbon disulfide (CS₂) in ethanol under reflux, followed by coupling with 4-methoxybenzyl bromide using KOH as a base .

- Amide Coupling : Final benzamide linkage via carbodiimide-mediated coupling (e.g., EDC/HOBt) in DMF at room temperature, monitored by TLC .

Critical factors: Solvent choice (polar aprotic solvents enhance reactivity), temperature control to prevent side reactions, and purification via column chromatography .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., sulfonyl group at δ ~3.1 ppm for piperidine protons; methoxybenzyl signals at δ ~3.8 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 513.18) and fragmentation patterns .

- IR Spectroscopy : Identifies functional groups (e.g., sulfonyl S=O stretch at ~1350 cm⁻¹, amide C=O at ~1650 cm⁻¹) .

Note: X-ray crystallography may resolve ambiguities in stereochemistry for derivatives .

Advanced Research Questions

Q. How can researchers optimize reaction yields when contradictory data exists for oxadiazole cyclization conditions?

- Methodological Answer : Conflicting reports on cyclization efficiency (e.g., ethanol vs. THF solvents) suggest systematic screening:

- Solvent Optimization : Test polar protic (ethanol) vs. aprotic (DMF) solvents; ethanol enhances nucleophilicity but may lower boiling points, requiring reflux adjustments .

- Catalyst Screening : Evaluate Lewis acids (e.g., ZnCl₂) or iodine to accelerate cyclization .

- Reaction Monitoring : Use HPLC-MS to track intermediate formation and side products (e.g., hydrazide dimerization) .

Case Study: achieved 78% yield using ethanol/KOH at 80°C, while reported 65% in DMF—suggesting solvent polarity impacts reaction kinetics .

Q. How should researchers address contradictory bioactivity findings in kinase inhibition assays?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., EGFR inhibition in vs. negligible activity in ) may arise from:

- Assay Conditions : Validate buffer pH (7.4 vs. 6.8), ATP concentrations (1 mM vs. 10 µM), and enzyme sources (recombinant vs. cell lysates) .

- Structural Analogues : Compare with derivatives (e.g., 4-methoxybenzyl vs. thiophene substituents) to identify pharmacophore requirements .

- Off-Target Profiling : Use proteome-wide screening (e.g., KINOMEscan) to rule out nonspecific binding .

Q. What computational strategies predict binding interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with kinase domains (e.g., PI3Kγ), focusing on sulfonyl-oxadiazole hydrogen bonds with catalytic lysine residues .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (e.g., RMSD <2 Å) and identify critical water-mediated interactions .

- QSAR Modeling : Develop models using MOE descriptors (e.g., logP, polar surface area) to correlate substituents (e.g., 4-methoxybenzyl) with activity .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogues?

- Methodological Answer :

- Core Modifications : Replace 2-ethylpiperidine with 3,5-dimethylpiperidine () to enhance hydrophobic pocket interactions .

- Substituent Screening : Test electron-withdrawing groups (e.g., -CF₃) on the benzamide ring to improve metabolic stability .

- Bioisosteric Replacement : Substitute oxadiazole with 1,2,4-triazole to evaluate impact on solubility and target affinity .

Validation: Synthesize 10–15 analogues, screen in enzymatic/cell-based assays, and prioritize candidates with >5-fold selectivity over related kinases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.